4-(4-benzoylphenoxy)-3-nitrobenzonitrile
Description
4-(4-Benzoylphenoxy)-3-nitrobenzonitrile is a benzonitrile derivative featuring a benzoyl-substituted phenoxy group at the 4-position and a nitro group at the 3-position of the aromatic ring. This compound’s structure combines electron-withdrawing (nitro, nitrile) and electron-donating (phenoxy-benzoyl) groups, creating unique electronic and steric properties.
Properties
IUPAC Name |
4-(4-benzoylphenoxy)-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c21-13-14-6-11-19(18(12-14)22(24)25)26-17-9-7-16(8-10-17)20(23)15-4-2-1-3-5-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFUNTWNTYPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzoylphenoxy)-3-nitrobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of 4-(4-benzoylphenoxy)-3-nitrobenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzoylphenoxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-benzoylphenoxy)-3-aminobenzonitrile, while substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-benzoylphenoxy)-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-benzoylphenoxy)-3-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting key proteins involved in the process . The compound’s structure allows it to bind to these proteins, disrupting their function and leading to bacterial cell death.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 4-Nitrobenzonitrile (C₇H₄N₂O₂): A simpler analog lacking the benzoylphenoxy substituent. However, the nitro group’s strong electron-withdrawing effect dominates, making it less soluble in polar solvents compared to derivatives with hydrophilic substituents .
- 3-Chloro-4-(4-formylphenoxy)benzonitrile (C₁₄H₈ClNO₂): Replaces the benzoyl group with a formyl group and substitutes nitro with chlorine. The formyl group introduces additional polarity, enhancing solubility in polar aprotic solvents. The chloro group, being a weaker electron-withdrawing group than nitro, reduces the compound’s electrophilicity .
- 4-(Ethylamino)-3-nitrobenzonitrile (C₉H₉N₃O₂): Substitutes the benzoylphenoxy group with an ethylamino group.
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4-(4-Benzoylphenoxy)-3-nitrobenzonitrile | C₂₀H₁₂N₂O₄ | Benzoylphenoxy, nitro, nitrile | ~344.3 (estimated) | High steric hindrance, mixed electronic effects |
| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | Nitro, nitrile | 148.12 | High electrophilicity, low solubility |
| 3-Chloro-4-(4-formylphenoxy)benzonitrile | C₁₄H₈ClNO₂ | Formylphenoxy, chloro, nitrile | 257.67 | Moderate polarity, aldehyde reactivity |
| 4-(Ethylamino)-3-nitrobenzonitrile | C₉H₉N₃O₂ | Ethylamino, nitro, nitrile | 191.19 | Increased electron density, bioactivity |
Table 2: Application Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
